N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethyl-3-nitrobenzohydrazide
Overview
Description
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as a benzohydrazide moiety with nitro and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide involves multiple steps. One of the key steps is the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: As seen in its synthesis, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The nitro group in the benzohydrazide moiety can participate in redox reactions.
Substitution: The cyano and chloro groups on the pyridine ring can be substituted under appropriate conditions.
Common Reagents and Conditions
Triethylamine: Used as a base in nucleophilic substitution reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for reduction of the nitro group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Possible use in the development of agrochemicals and other industrial products.
Mechanism of Action
The exact mechanism of action for N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methylnicotinonitrile: A precursor in the synthesis of the target compound.
Malononitrile Dimer: Another precursor used in the synthesis.
Other Benzohydrazides: Compounds with similar structural features but different substituents.
Uniqueness
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethyl-3-nitrobenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c1-9-4-5-11(7-13(9)22(24)25)16(23)20-21(3)14-6-10(2)12(8-18)15(17)19-14/h4-7H,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZABSRBLWZUGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN(C)C2=NC(=C(C(=C2)C)C#N)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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